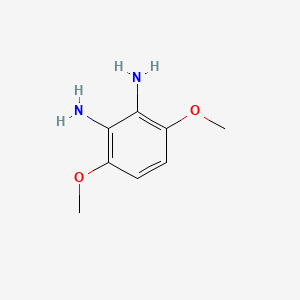

3,6-Dimethoxybenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMWDRKZNGZIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of 3,6 Dimethoxybenzene 1,2 Diamine As a Core Building Block in Organic Synthesis

3,6-Dimethoxybenzene-1,2-diamine serves as a fundamental precursor in the construction of various heterocyclic systems and other complex organic structures. The strategic placement of its functional groups—two nucleophilic amino groups and two activating methoxy (B1213986) groups—dictates its reactivity and makes it a sought-after starting material for multi-step syntheses.

The electron-donating nature of the methoxy groups enhances the electron density of the aromatic ring, thereby activating it towards electrophilic substitution reactions. studymind.co.ukuobabylon.edu.iqwikipedia.org This heightened reactivity, coupled with the ortho-para directing influence of these groups, allows for controlled and selective chemical transformations. The adjacent diamino functionalities provide a reactive site for cyclization reactions, leading to the formation of a variety of fused heterocyclic compounds.

The primary utility of this compound lies in its role as a synthon for quinoxalines, a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science. The condensation reaction between an o-phenylenediamine (B120857), such as this compound, and a 1,2-dicarbonyl compound is a classic and widely employed method for quinoxaline (B1680401) synthesis. The methoxy substituents on the resulting quinoxaline ring system can profoundly influence the electronic properties, solubility, and biological activity of the final molecule.

Beyond quinoxalines, the unique arrangement of functional groups in this compound opens avenues for the synthesis of other heterocyclic frameworks, including benzimidazoles and other fused-ring systems, which are of considerable interest in drug discovery and materials development. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 40328-95-8 |

| Appearance | Solid |

| InChI Key | FUMWDRKZNGZIJJ-UHFFFAOYSA-N |

Position of 3,6 Dimethoxybenzene 1,2 Diamine Within Contemporary Heterocyclic Chemistry

Established Synthetic Pathways from Aromatic Precursors

Multi-step Sequence from Hydroquinone (B1673460): Methylation, Nitration, and Reduction Strategies

A common and logical starting point for the synthesis of this compound is hydroquinone. This pathway involves a three-step process: methylation of the hydroxyl groups, nitration of the aromatic ring, and finally, reduction of the nitro groups to amines.

The initial methylation of hydroquinone yields 1,4-dimethoxybenzene (B90301). Various methods can be employed for this O-alkylation, including the use of methyl iodide in the presence of a base like potassium hydroxide (B78521) in a solvent such as DMSO. researchgate.net Another approach involves using methanol (B129727) with alkali loaded silica (B1680970) and zeolites, alumina, or ion exchange resins as catalysts. researchgate.net

The subsequent nitration of 1,4-dimethoxybenzene is a critical step that introduces the nitrogen functionalities. Treatment with nitric acid typically results in a mixture of dinitro isomers. researchgate.net The reaction of 1,4-dimethoxybenzene with nitric acid has been reported to yield 2,3-dinitro-1,4-dimethoxybenzene in high yields, ranging from 76-90%. mdpi.com

The final step is the reduction of the dinitro compound to the desired this compound. This transformation can be accomplished using various reducing agents.

Reduction of Dinitro-1,4-dimethoxybenzene Isomers: Mechanistic and Regioselectivity Considerations

The reduction of the dinitro-1,4-dimethoxybenzene isomers is a key transformation to obtain the target diamine. The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction. The two primary isomers of concern are 2,3-dinitro-1,4-dimethoxybenzene and 2,5-dinitro-1,4-dimethoxybenzene. The reduction of 1,4-dimethoxy-2,3-dinitrobenzene (B1196538) is the direct route to this compound.

Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitro groups. researchgate.net The reduction of 1,4-dimethoxy-2,3-dinitrobenzene using hydrogen gas in the presence of a palladium catalyst is an effective method. However, a common challenge encountered during this process is the isolation of the product as a solid. The resulting diamine is prone to oxidation, which can lead to the formation of colored impurities and a residue instead of a crystalline solid. researchgate.net This oxidation is exacerbated by the presence of the electron-donating methoxy groups. researchgate.net To mitigate this, the reaction can be carried out in an acidic medium, such as acetic acid, and the product can be isolated as a more stable hydrochloride salt. researchgate.net

Table 1: Palladium-Catalyzed Hydrogenation of Dinitro-1,4-dimethoxybenzene

| Starting Material | Catalyst | Solvent | Product | Challenges/Notes |

| 1,4-Dimethoxy-2,3-dinitrobenzene | Palladium on carbon (Pd/C) | Various (e.g., ethanol, acetic acid) | This compound | Product is prone to air oxidation, leading to colored impurities. Isolation as a hydrochloride salt can improve stability. researchgate.net |

An alternative and often high-yielding method for the reduction of dinitro-aromatic compounds is the use of metallic tin in the presence of a strong acid, such as hydrochloric acid. researchgate.net The reduction of 1,4-dimethoxy-2,3-dinitrobenzene with tin granules and hydrochloric acid has been reported to afford this compound in excellent yield. researchgate.net This method involves the in-situ generation of stannous chloride (SnCl₂), which is the active reducing agent. The reaction is typically carried out by heating the mixture under reflux. mdpi.com

Table 2: Reduction of Dinitro-1,4-dimethoxybenzene with Tin and Acid

| Starting Material | Reducing Agent | Acid | Product | Yield |

| 1,4-Dimethoxy-2,3-dinitrobenzene | Tin granules | Hydrochloric acid | This compound | Excellent researchgate.net |

Optimization Studies for Yield and Selectivity in this compound Synthesis

Optimization of the synthetic route to this compound primarily focuses on improving the yield and regioselectivity of the nitration step and enhancing the efficiency and purity of the final reduction step.

In the nitration of 1,4-dimethoxybenzene, the formation of the desired 2,3-dinitro isomer is favored, with reports of yields between 76% and 90%. mdpi.com However, the formation of the 2,5-dinitro isomer is a competing side reaction. researchgate.net Purification of the dinitro-isomers can be achieved through techniques like flash column chromatography. researchgate.net

For the reduction step, particularly with palladium-catalyzed hydrogenation, optimization involves preventing the oxidation of the resulting diamine. Performing the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen) can minimize the formation of colored oxidation products. researchgate.net As previously mentioned, conversion of the diamine to its hydrochloride salt is a common strategy to improve its stability and facilitate isolation. researchgate.net

When using tin and hydrochloric acid, ensuring the complete reaction and proper work-up, including neutralization and extraction, are crucial for achieving high yields.

Cyclocondensation Reactions Leading to Fused Heterocyclic Architectures

The strategic placement of two adjacent amino groups and two methoxy substituents on the benzene (B151609) ring makes this compound a versatile precursor for constructing complex fused heterocyclic systems. Its reactivity is dominated by cyclocondensation reactions, where the diamine moiety reacts with bifunctional electrophiles to forge new rings. These reactions are pivotal in synthesizing benzimidazoles and quinoxalines, core structures in medicinal chemistry and materials science.

Synthesis of Benzimidazole (B57391) Derivatives: Regiochemical Control and Scope

The reaction of this compound with one-carbon electrophiles provides a direct route to the benzimidazole framework. The substitution pattern of the starting diamine dictates the regiochemistry of the resulting product, leading specifically to 4,7-dimethoxy-substituted benzimidazoles.

A key transformation in this class is the reaction with cyanogen (B1215507) bromide (BrCN) to yield 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine. This reaction proceeds via a cyclocondensation mechanism. The diamine acts as a dinucleophile, attacking the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization with the elimination of hydrogen bromide. The reaction is typically carried out by refluxing the reactants in an aqueous solution. nih.gov This method provides an efficient and practical synthesis for the construction of the 2-aminobenzimidazole (B67599) scaffold. nih.gov

The general mechanism, analogous to the synthesis of other fused aminoimidazoles, involves the initial attack of one amino group on the cyanogen bromide, followed by cyclization of the second amino group to form the imidazole (B134444) ring. nih.gov

Table 1: Synthesis of 4,7-Dimethoxy-1H-benzo[d]imidazole-2-amine

| Reactants | Reagent | Conditions | Product |

| This compound | Cyanogen Bromide | Aqueous solution, reflux | 4,7-Dimethoxy-1H-benzo[d]imidazole-2-amine |

The 4,7-dimethoxybenzimidazole derivatives serve as precursors to imidazobenzoquinones and their hydroquinone forms. The methoxy groups on the benzene portion of the molecule are susceptible to oxidative demethylation to form the corresponding quinone. This transformation is significant as the quinone moiety is a common feature in biologically active molecules. The conversion of dimethoxyarenes to quinones is a known process in organic synthesis, often achieved using strong oxidizing agents. This derivatization introduces a redox-active center into the molecule, which can be crucial for various applications.

Construction of Quinoxaline (B1680401) Scaffolds: Mechanistic Insights and Structural Diversity

Quinoxalines are a prominent class of nitrogen-containing heterocycles formed by the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. nih.govsid.ir This reaction is one of the most common and effective methods for synthesizing quinoxaline derivatives. nih.gov The reaction of this compound with various dicarbonyl compounds provides a direct and versatile route to a wide array of substituted 5,8-dimethoxyquinoxalines.

The general mechanism involves a two-step process: initial formation of a diimine intermediate, followed by cyclization and dehydration to yield the aromatic quinoxaline ring. nih.gov While the reaction can proceed under acidic conditions or at high temperatures, modern protocols often utilize catalysts or green solvents like water or ethanol/water mixtures to improve efficiency and sustainability. sid.irsemanticscholar.org

The reaction of this compound with symmetrical 1,2-dicarbonyl compounds like glyoxal (B1671930) or benzil (B1666583) leads to the formation of 5,8-dimethoxy-2,3-disubstituted quinoxalines.

With Glyoxal: Condensation with glyoxal (CHOCHO) yields the parent 5,8-dimethoxyquinoxaline (B8634984). The reaction mechanism involves the formation of intermediate diols and imines. rsc.orgnih.gov

With Benzil: The reaction with benzil (1,2-diphenylethane-1,2-dione) is a classic example and produces 5,8-dimethoxy-2,3-diphenylquinoxaline. nih.gov This reaction often proceeds in high yield and can be catalyzed by various systems, including heterogeneous catalysts, under mild, room-temperature conditions. sid.irnih.gov

Table 2: Synthesis of Quinoxaline Derivatives from this compound

| 1,2-Dicarbonyl Compound | Product |

| Glyoxal | 5,8-Dimethoxyquinoxaline |

| Benzil | 5,8-Dimethoxy-2,3-diphenylquinoxaline |

| Acenaphthylene-1,2-dione | 8,11-Dimethoxyacenaphtho[1,2-b]quinoxaline |

The 5,8-dimethoxyquinoxaline derivatives obtained from the initial condensation are valuable intermediates for accessing quinoxaline-5,8-diones. These diones are structurally related to biologically active quinonoid compounds. researchgate.net The conversion is achieved through oxidative demethylation of the 5,8-dimethoxy groups.

Furthermore, the reactivity of this compound allows for the synthesis of more complex, fused systems. For instance, condensation with 2,3-diamino-1,4-naphthoquinone can lead to the formation of benzo[g]quinoxaline-5,10-dione structures, which are a class of 1,4-diazaanthraquinones. researchgate.netnih.gov This highlights the utility of this compound in building polycyclic heterocyclic architectures. researchgate.net

Formation of Quinazoline (B50416) Derivatives: Stereochemical and Electronic Influences

The reaction of this compound with various carbonyl compounds is a cornerstone for the synthesis of quinazoline derivatives. The stereochemical and electronic properties of the reactants significantly influence the outcome of these cyclization reactions. The presence of electron-donating methoxy groups on the diamine ring enhances the nucleophilicity of the amino groups, facilitating their attack on electrophilic carbonyl carbons.

For instance, the condensation of this compound with aldehydes or ketones proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield a dihydroquinazoline. Subsequent oxidation or rearrangement can lead to the fully aromatic quinazoline ring system. The nature of the substituents on the carbonyl reactant plays a crucial role in the reaction rate and the stability of the resulting quinazoline. Electron-withdrawing groups on the aldehyde or ketone can accelerate the initial condensation step, while bulky substituents may introduce steric hindrance, affecting the cyclization process.

Research has shown that the synthesis of 2-methyl and 2-phenyl-6,7-dimethoxyquinazoline-4(3H)-ones can be achieved through the acylation of 2-amino-4,5-dimethoxybenzoic acid followed by cyclization. chimicatechnoacta.ru This highlights the importance of the electronic nature of the precursors in directing the formation of specific quinazoline derivatives. Furthermore, the conjugation of quinazolinones with moieties like indole (B1671886) acetamide (B32628) or ibuprofen (B1674241) has been explored to enhance their biological activities, demonstrating the influence of substituent choice on the final product's properties. chimicatechnoacta.ru

Combinatorial Cyclocondensation Approaches for N-Fused Hybrid Systems

The reactivity of this compound extends to the synthesis of more complex, N-fused hybrid systems, such as benzo at.uanih.govimidazo[1,2-a]pyrimidines and benzo at.uanih.govimidazo[1,2-c]quinazolines. rsc.orgresearchgate.net These polycyclic structures are of significant interest due to their diverse pharmacological activities.

One common strategy involves a multi-step synthesis. For example, the condensation of o-phenylenediamine (B120857) with anthranilic acid can yield 2-(o-aminophenyl)benzimidazole. researchgate.net This intermediate can then react with various arylaldehydes to form Schiff bases, which undergo oxidative cyclization to produce 6-arylbenzimidazo[1,2-c]quinazolines. researchgate.net The choice of arylaldehyde allows for the introduction of a variety of substituents onto the final heterocyclic framework.

Another approach involves the reaction of 2-aminophenyl-4,5-dihydro-1H-imidazole with aldehydes to form 5-substituted 2,3,5,6-tetrahydroimidazo[1,2-c]quinazolines. nih.gov These can then be dehydrogenated to yield the corresponding 2,3-dihydroimidazo[1,2-c]quinazolines or fully aromatic imidazo[1,2-c]quinazolines. nih.gov The synthesis of imidazo[1,2-c]quinazoline-5(6H)-thione derivatives has also been achieved through a three-step reaction starting from benzil, involving the formation of a (2-nitrophenyl)-4,5-diphenyl-1H-imidazole intermediate, followed by reduction of the nitro group and cyclization with carbon disulfide. ut.ac.ir

The synthesis of benzo at.uanih.govimidazo[1,2-a]pyrimidines can be achieved under metal- and solvent-free conditions using a Brønsted acidic ionic liquid as a recyclable catalyst. rsc.org This highlights a green chemistry approach to the synthesis of these complex heterocyclic systems.

| Starting Materials | Reaction Conditions | Product | Reference |

| o-phenylenediamine, anthranilic acid, arylaldehydes | Polyphosphoric acid, oxidative cyclization | 6-Arylbenzimidazo[1,2-c]quinazolines | researchgate.net |

| 2-Aminophenyl-4,5-dihydro-1H-imidazole, aldehydes | Dehydrogenation | 2,3-Dihydroimidazo[1,2-c]quinazolines | nih.gov |

| Benzil, 2-nitrobenzaldehydes, ammonium (B1175870) acetate, carbon disulfide | Multi-step synthesis | Imidazo[1,2-c]quinazoline-5(6H)-thiones | ut.ac.ir |

| 2-Aminobenzimidazole, chalcones | Microwave irradiation | Benzo at.uanih.govimidazo[1,2-a]pyrimidines | rsc.org |

Advanced Synthetic Methodologies Utilizing this compound

To enhance the efficiency and diversity of derivatives synthesized from this compound, advanced synthetic methodologies have been employed.

Microwave-Assisted Organic Synthesis in Derivative Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. at.uayoutube.com The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. youtube.com

In the context of this compound, MAOS has been successfully applied to the synthesis of various heterocyclic derivatives. For example, the synthesis of imine derivatives of imidazo[1,2-a]pyrimidine (B1208166) has been achieved with moderate to good yields in 40-120 minutes using 200 W microwave irradiation. nih.gov Similarly, the synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines has been developed under microwave irradiation in good to excellent yields. researchgate.net The synthesis of 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone has also been optimized using microwave-assisted annulation. sc.edu

| Reaction Type | Reactants | Conditions | Advantages | Reference |

| Imine Synthesis | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, aromatic amines | 200 W microwave, 40-120 min | Moderate to good yields, reduced reaction time | nih.gov |

| Isoquinoline Synthesis | Ethyl 2-acyl 4,5-dimethoxyphenylacetates, ammonium acetate | Microwave irradiation | Good to excellent yields | researchgate.net |

| Xanthone Synthesis | 2,2',4,4'-Tetrahydroxy-benzophenone | 200 °C, 30-40 min, 150 W microwave | High yield and purity | sc.edu |

Catalytic Strategies for Enhanced Reaction Efficiency and Product Diversity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction efficiency, selectivity, and the generation of diverse molecular structures. Various catalytic strategies have been applied to reactions involving diamines, including those structurally related to this compound.

For instance, rhodium-catalyzed intramolecular C-H amination of sulfamate (B1201201) esters provides a route to 1,2-diamines. nih.gov This method involves the formation of a six-membered oxathiazinane intermediate which can be reductively cleaved to yield the diamine. While this specific example doesn't use this compound directly, it illustrates a catalytic approach to forming the core 1,2-diamine structure.

Furthermore, bifunctional organocatalysts derived from 1,2-benzenediamine have been synthesized and their catalytic activity investigated in reactions like the Michael addition. mdpi.comresearchgate.net These catalysts, which can be synthesized in a multi-step process, often incorporate a chiral scaffold to induce enantioselectivity. mdpi.comresearchgate.net The development of such catalysts highlights the potential for creating chiral derivatives from achiral diamine precursors.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have been employed to functionalize imidazo[1,2-c]quinazolines, which can be synthesized from diamine precursors. nih.gov These reactions allow for the introduction of a wide range of substituents, thereby increasing product diversity.

Exploration of Other Electrophilic and Nucleophilic Reactions of the Diamine Moiety

The two amino groups of this compound are primary nucleophiles and can participate in a variety of reactions with electrophiles. Beyond the formation of heterocycles, these reactions can include acylation, alkylation, and sulfonation.

Electrophilic Aromatic Substitution: The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of four electron-donating groups (two amino and two methoxy). masterorganicchemistry.commasterorganicchemistry.com Reactions such as halogenation, nitration, and sulfonation would be expected to occur readily, with the position of substitution directed by the existing groups. masterorganicchemistry.com However, the high reactivity can also lead to polysubstitution and oxidation, requiring careful control of reaction conditions.

Nucleophilic Reactions: The amino groups can act as nucleophiles in substitution and addition reactions. For example, they can react with alkyl halides in alkylation reactions or with acid chlorides and anhydrides in acylation reactions. These reactions can be used to introduce a wide variety of functional groups onto the diamine scaffold. It's important to note that nucleophilic aromatic substitution on the benzene ring itself is generally difficult unless activated by strong electron-withdrawing groups. libretexts.orgyoutube.com

The diamine moiety can also be involved in the formation of metal complexes, acting as a bidentate ligand. The ability of the two adjacent amino groups to chelate to a metal center is a well-established principle in coordination chemistry.

Advanced Spectroscopic and Structural Elucidation of 3,6 Dimethoxybenzene 1,2 Diamine Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within a molecule.

In the case of 3,6-dimethoxybenzene-1,2-diamine itself, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) and amine protons. The aromatic protons would appear as a multiplet in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions on the benzene (B151609) ring. The methoxy groups would give rise to a sharp singlet, while the amine protons would also likely appear as a singlet, although its chemical shift could be concentration and solvent-dependent.

For derivatives of this compound, such as quinoxalines formed by condensation with 1,2-dicarbonyl compounds, the NMR spectra become more complex and informative. For instance, in a study of quinoxaline (B1680401) derivatives, the aromatic protons on the quinoxaline core and any substituents are observed in the range of δ 7.31-8.17 ppm. sid.ir The ¹³C NMR spectra of these derivatives show signals for the aromatic carbons and the carbons of the quinoxaline ring, typically in the range of δ 127-161 ppm. sid.irheteroletters.org

Table 1: Representative ¹H and ¹³C NMR Data for Quinoxaline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2,3-Diphenylquinoxaline | 7.31-7.43 (m, 6H), 7.51-7.58 (m, 4H), 7.82 (m, 2H), 8.17 (m, 2H) | 128.5, 129.0, 129.4, 129.8, 130.3, 138.7, 141.1, 153.2 | sid.ir |

| 6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline | 3.90 (s, 6H), 6.79 (m, 4H), 7.48-7.57 (m, 4H), 7.72 (m, 1H), 8.10-8.16 (m, 2H) | 54.6, 112.9, 128.2, 130.1, 130.4, 131.3, 131.5, 135.7, 140.0, 141.6, 153.1, 153.7, 160.5, 160.6 | sid.ir |

| 2-Phenylquinoxaline | 7.40-7.61 (m, 3H), 7.66-7.82 (m, 2H), 8.06-8.16 (m, 2H), 8.17-8.25 (m, 2H), 9.31 (s, 1H) | 127.3, 129.0, 129.1, 129.5, 129.6, 130.1, 130.2, 136.7, 141.5, 142.2, 143.3, 151.7 | heteroletters.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with a high degree of accuracy. This information is crucial for determining the elemental composition and, consequently, the molecular formula of a newly synthesized compound.

For this compound, the calculated exact mass is 168.0899 g/mol . nih.gov When this compound is used as a precursor for the synthesis of derivatives, HRMS is used to confirm the successful incorporation of new functionalities. For example, in the synthesis of quinoxaline derivatives, the mass spectra, often recorded using electrospray ionization (ESI), show the molecular ion peak (M+H)⁺, which corresponds to the protonated molecule. heteroletters.org The measured mass is then compared to the calculated mass for the expected product, and a close match (typically within a few parts per million) confirms the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of this compound would exhibit characteristic peaks for the N-H stretches of the amine groups, typically in the range of 3300-3500 cm⁻¹. pressbooks.publibretexts.org The C-H stretches of the aromatic ring and the methoxy groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.orglibretexts.org The C-O stretching of the methoxy groups would be observed in the region of 1000-1300 cm⁻¹. libretexts.org

In the IR spectra of quinoxaline derivatives, the disappearance of the N-H stretching bands of the diamine precursor and the appearance of new bands corresponding to the C=N bond of the quinoxaline ring are key indicators of a successful reaction. sgbaukrc.ac.in The aromatic C-H and C=C stretching vibrations will also be present. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound and its Derivatives

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |

| Amine | N-H stretch | 3300-3500 | pressbooks.publibretexts.org |

| Aromatic | C-H stretch | 3000-3100 | libretexts.orglibretexts.org |

| Alkane (methoxy) | C-H stretch | 2850-2960 | libretexts.orglibretexts.org |

| Ether (methoxy) | C-O stretch | 1000-1300 | libretexts.org |

| Imine (quinoxaline) | C=N stretch | ~1600-1650 | sgbaukrc.ac.in |

| Aromatic | C=C stretch | ~1450-1600 | youtube.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Electronic Absorption (UV-Vis) and Emission Spectroscopic Characterization of Conjugated Derivatives

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide valuable information about the electronic structure and conjugation in molecules. Compounds with extended π-systems, such as conjugated derivatives of this compound, often exhibit characteristic absorption and emission spectra.

The introduction of electron-donating methoxy groups and the formation of extended π-conjugated systems in derivatives like quinoxalines can lead to absorption in the UV and visible regions. researchgate.net The position and intensity of the absorption maxima (λ_max) are influenced by the nature of the substituents and the extent of conjugation. researchgate.net For instance, the functionalization of diaminobenzene derivatives can tune their photophysical properties, with some compounds showing strong fluorescence. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate and interpret the experimental UV-Vis spectra. researchgate.netmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to study species with unpaired electrons, i.e., paramagnetic systems. While this compound and its simple derivatives are typically diamagnetic, it is possible to generate paramagnetic species through redox reactions or by incorporating paramagnetic metal ions or organic radicals.

EPR spectroscopy can provide detailed information about the electronic structure and environment of the unpaired electron. researchgate.net For example, the g-factor and hyperfine coupling constants obtained from an EPR spectrum can help identify the location of the unpaired electron within the molecule and its interactions with nearby magnetic nuclei.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination of Novel Derivatives

X-ray Diffraction (XRD) on single crystals is the most powerful method for determining the precise three-dimensional structure of a molecule. It provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

For novel derivatives of this compound, obtaining a single crystal suitable for XRD analysis is a key step in their complete characterization. Recent studies on dimethoxybenzene derivatives have utilized single-crystal XRD to confirm their molecular structures. researchgate.netbohrium.comnih.gov These studies have revealed details about the planarity of the aromatic rings and the role of intermolecular interactions, such as hydrogen bonding, in stabilizing the crystal structure. researchgate.netbohrium.comnih.gov The crystallographic data, including the crystal system and space group, provide a definitive structural proof. researchgate.netbohrium.comnih.gov

Computational Chemistry and Theoretical Investigations of 3,6 Dimethoxybenzene 1,2 Diamine and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted benzene (B151609) derivatives. It offers a favorable balance between computational cost and accuracy for determining the geometric and electronic properties of medium-sized organic molecules. DFT calculations have been instrumental in optimizing the molecular geometry of 3,6-Dimethoxybenzene-1,2-diamine, predicting bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. These calculations typically utilize basis sets like 6-311++G(d,p) and functionals such as B3LYP to accurately model the system's electron density.

Beyond simple geometry optimization, DFT is used to explore the electronic landscape of the molecule. The presence of both electron-donating methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups on the benzene ring significantly influences its electronic properties, creating a system rich in electron density. Theoretical studies have quantified the effects of these substituents on the aromatic system, providing a detailed picture of the molecule's reactivity and intermolecular interaction potential.

The synthesis of this compound often involves the nitration of a precursor molecule, 1,4-dimethoxybenzene (B90301). Understanding the regioselectivity of this electrophilic aromatic substitution is critical for optimizing the synthetic route. DFT calculations have been employed to investigate the nitration mechanism. By calculating the energies of the possible intermediates (sigma complexes) formed during the reaction, researchers can predict the most likely position for the nitro group to add to the benzene ring.

Theoretical models analyze the charge distribution and the stability of the carbocation intermediates. For 1,4-dimethoxybenzene, the methoxy groups are ortho-, para-directing. Computational analysis of the transition states and intermediates in the nitration reaction shows that substitution at the 2-position (ortho to one methoxy group and meta to the other) is energetically favored, leading to the formation of 1,4-dimethoxy-2-nitrobenzene. This prediction is consistent with experimental outcomes. The subsequent reduction of the nitro group and introduction of a second amino group are also steps that can be modeled to understand reaction pathways.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory, and their energy difference (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability. For materials derived from this compound, such as polymers or ligands in metal complexes, this energy gap is particularly important as it relates to the material's electronic and optical properties.

A small HOMO-LUMO gap suggests that a molecule can be easily excited, which is a desirable characteristic for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). DFT calculations are widely used to compute these orbital energies. For derivatives of this compound, theoretical studies show how modifications to the molecular structure—for instance, by forming Schiff bases or incorporating the diamine into a larger conjugated system—can tune the HOMO-LUMO gap. This allows for the rational design of new materials with specific electronic properties. The electron affinity, which is related to the LUMO energy, can also be calculated to assess the material's ability to accept electrons, a crucial factor for n-type semiconductor materials.

Table 1: Calculated Electronic Properties of this compound Derivatives using DFT

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | -4.89 | -0.15 | 4.74 |

| Schiff Base with Benzaldehyde | -5.21 | -1.89 | 3.32 |

| Polymer Sub-unit | -5.45 | -2.50 | 2.95 |

Derivatives of this compound can act as electron donors in charge-transfer complexes and are relevant in studying redox processes. Computational methods are vital for mapping out the mechanistic pathways of electron transfer. By modeling the interaction between the diamine derivative (donor) and an acceptor molecule, it is possible to calculate the energetics of the charge-transfer process.

DFT can be used to locate the transition state for electron transfer and to compute the activation energy, providing insights into the reaction kinetics. Furthermore, analysis of the molecular orbitals involved can confirm the nature of the electronic transition, for example, whether it is a localized transfer or a more delocalized process. These theoretical investigations are crucial for understanding the behavior of these systems in molecular electronics and for designing efficient charge-transfer materials.

Molecular Electrostatic Potential (MEP) and Symmetry-Adapted Perturbation Theory (SAPT) Analyses

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are rich or poor in electrons. For this compound, MEP maps clearly show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) is typically found around the hydrogen atoms of the amino groups. This information helps to predict sites for hydrogen bonding and other non-covalent interactions.

To more accurately quantify the nature and strength of these intermolecular interactions, Symmetry-Adapted Perturbation Theory (SAPT) can be employed. SAPT decomposes the total interaction energy between two molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. This level of detail is crucial for understanding the forces that govern molecular recognition and self-assembly in condensed phases. For instance, SAPT analyses could be used to study the dimerization of this compound or its interaction with solvent molecules, providing a fundamental understanding of its behavior in solution and in the solid state.

Simulation of Spectroscopic Properties to Corroborate Experimental Data

Computational chemistry plays a vital role in the interpretation of experimental spectra. By simulating spectroscopic properties, researchers can assign spectral features to specific molecular motions or electronic transitions, leading to a more complete characterization of the molecule.

Time-Dependent DFT (TD-DFT) is a powerful method for simulating UV-Visible absorption spectra. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption maxima (λ_max) for this compound and its derivatives. These theoretical spectra can then be compared with experimental results to confirm the molecular structure and to understand the nature of the electronic excitations.

Similarly, the simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of the vibrational modes, which correspond to specific bond stretches, bends, and torsions. This information is invaluable for assigning the peaks in an experimental IR or Raman spectrum, providing a detailed fingerprint of the molecule's structure and bonding.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Technique | Experimental Value | Calculated Value (Method) | Assignment |

| UV-Vis (λ_max) | 298 nm | 295 nm (TD-DFT/B3LYP) | π → π* transition in the aromatic system |

| IR (N-H stretch) | 3350, 3420 cm⁻¹ | 3355, 3428 cm⁻¹ (DFT/B3LYP) | Asymmetric and symmetric N-H stretching |

| IR (C-O stretch) | 1260 cm⁻¹ | 1255 cm⁻¹ (DFT/B3LYP) | Aryl-alkyl ether C-O stretching |

By providing a bridge between theoretical models and experimental observations, these computational techniques offer a profound understanding of the chemical and physical properties of this compound and its derivatives.

Applications of 3,6 Dimethoxybenzene 1,2 Diamine Derived Materials in Advanced Technologies

Development of Organic Cathode Materials for Rechargeable Batteries (e.g., Aqueous Zinc-Ion Batteries)

The pursuit of safe, low-cost, and high-performance energy storage has led to growing interest in aqueous zinc-ion batteries (AZIBs). rsc.orgnih.gov Organic electrode materials are emerging as a promising alternative to traditional inorganic cathodes due to their high theoretical capacity, structural tunability, and environmental friendliness. oaepublish.comnih.gov In this context, derivatives of 3,6-Dimethoxybenzene-1,2-diamine are proving to be valuable precursors for high-performance organic cathodes.

Synthesis and Electrochemical Performance of Triquinoxalinediol (TQD)

A notable example is the synthesis of Triquinoxalinediol (TQD), a high-performance organic cathode material for AZIBs. rsc.orgresearchgate.net The synthesis involves a condensation reaction between this compound and hexaketocyclohexane octahydrate to form the hexaazatriphenylene (HAT) core. rsc.org A subsequent deprotection step of the methyl ethers yields the final TQD material. rsc.org

The integration of hydroquinone (B1673460) units with the hexaazatriphenylene (HAT) core in TQD results in a high theoretical capacity of 669 mAh g⁻¹ based on a twelve-electron exchange reaction. rsc.orgrsc.org In practical applications, TQD has demonstrated a remarkable initial reversible capacity of 503.4 mAh g⁻¹ at a current density of 100 mA g⁻¹. rsc.org

Below is a table summarizing the electrochemical performance of TQD in a 4 M aqueous ZnSO₄ electrolyte.

| Metric | Value | Conditions |

| Theoretical Capacity | 669 mAh g⁻¹ | Based on a twelve-electron exchange |

| Initial Reversible Capacity | 503.4 mAh g⁻¹ | 100 mA g⁻¹ |

| Average Voltage | 0.67 V | - |

| Capacity Retention | 50.9% after 40 cycles | 100 mA g⁻¹ |

| Capacity Retention | 70.7% after 400 cycles | 1 A g⁻¹ |

The rate performance of TQD has also been evaluated, showing its capability to deliver significant capacity at various current densities. rsc.org

| Current Density | Capacity |

| 50 mA g⁻¹ | 346 mAh g⁻¹ |

| 100 mA g⁻¹ | 310 mAh g⁻¹ |

| 200 mA g⁻¹ | 273 mAh g⁻¹ |

| 500 mA g⁻¹ | 238 mAh g⁻¹ |

| 1 A g⁻¹ | 222 mAh g⁻¹ |

| 2 A g⁻¹ | 195 mAh g⁻¹ |

| 5 A g⁻¹ | 84 mAh g⁻¹ |

Charge Storage Mechanisms and Stability Studies of Derived Organic Electrode Materials

Systematic studies using ex-situ Fourier-transform infrared (FT-IR) spectroscopy and various electrochemical measurements have revealed a co-insertion mechanism of protons (H⁺) and zinc cations (Zn²⁺) as the primary charge storage mechanism in TQD. rsc.orgrsc.org This synergistic effect is crucial for achieving the full capacity of the material. rsc.org The flexibility of organic materials like TQD helps to overcome the slow solid-state diffusion limitations often seen in inorganic cathodes. rsc.org

Despite its high initial capacity, TQD experiences capacity fading, a common challenge for small organic cathode materials. rsc.orgrsc.org This fading is primarily attributed to the dissolution of the active material into the electrolyte. rsc.orgrsc.org Research has shown that using more concentrated electrolytes can help suppress this dissolution. rsc.org Furthermore, the cycling stability is influenced by the depth of discharge; adjusting the cutoff voltage can improve capacity retention. rsc.org For instance, at a cutoff voltage of 0.8 V, the capacity retention reached 89.1% after 150 cycles at 100 mA g⁻¹. rsc.org

Role in Polymer Chemistry and Conjugated Polymeric Systems

This compound also plays a significant role in the field of polymer chemistry, particularly in the synthesis of conjugated polymeric systems with unique electronic and optical properties.

Synthesis of Block Conjugated Polymers with Benzothiadiazole Units

Donor-acceptor (D-A) polymers, which consist of alternating electron-rich (donor) and electron-deficient (acceptor) units, are a key class of semiconducting polymers. researchgate.net Benzothiadiazole (BTD) and its derivatives are widely used as acceptor building blocks in these polymers. researchgate.net The synthesis of such polymers often involves palladium-catalyzed polycondensation reactions between bifunctional donor and acceptor monomers. researchgate.net While direct examples of block conjugated polymers synthesized from this compound and benzothiadiazole units were not found in the provided search results, the diamine's structure makes it a suitable candidate for creating donor moieties in such D-A polymer architectures.

Investigation of Electrochemical Stability and Electrochromic Properties in Derived Polymers

Polymers derived from aromatic diamines can exhibit interesting electrochemical and electrochromic properties. For instance, aromatic polyamides have been shown to possess excellent reversible electrochromic stability, switching color upon the application of an electrical potential. ntu.edu.tw These materials can exhibit high contrast in optical transmittance and good coloration efficiency. ntu.edu.tw

In some cases, the oxidation of triphenylamine-based polymers can lead to the formation of stable radical cations, resulting in noticeable color changes. ntu.edu.tw The electrochemical stability of these polymers is a critical factor for their application in electrochromic devices. Studies have shown that after numerous switching cycles, some polymer films maintain excellent stability in their electrochromic characteristics. ntu.edu.tw

Exploration of Molecular Wires and Electron Transfer Bridges

The concept of "molecular wires," which are molecules capable of facilitating electron transfer over a distance, is a key area of research in nanotechnology. nih.gov The structure of the bridging molecule is critical in determining the efficiency of electron transfer between two redox-active centers. nih.gov

Model systems have been developed to study this phenomenon, where reducible subunits are linked by different molecular bridges. nih.gov While a diacetylene bridge has been shown to electronically connect two reducible units effectively, demonstrating its potential as a molecular wire, a para-divinylbenzene bridge completely isolates them. nih.gov The bis-hydrazone linked dimer shows only a small degree of electronic communication. nih.gov Although direct use of this compound in such systems was not detailed in the search results, its derivatives could potentially be incorporated into the design of new molecular architectures for studying and controlling electron transfer processes.

Advanced Intermediates in Organic Synthesis for Functional Molecules

This compound serves as a valuable and versatile building block in organic synthesis, providing a scaffold for the construction of a variety of functional molecules. Its two adjacent amino groups and the electron-donating methoxy (B1213986) substituents on the benzene (B151609) ring make it a reactive intermediate for the synthesis of heterocyclic compounds, which are of significant interest in materials science and medicinal chemistry. The strategic placement of the functional groups allows for the creation of complex molecular architectures with specific electronic and structural properties.

Synthesis of Benzimidazole (B57391) Derivatives

One of the key applications of this compound as an advanced intermediate is in the synthesis of benzimidazole derivatives. Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities and are core structures in many pharmaceutical agents. The reaction of this compound with appropriate reagents allows for the construction of the benzimidazole ring system with specific substitutions.

A notable example is the synthesis of 4,7-dimethoxy-2-methyl-1H-benzimidazole. In a documented procedure, this compound is reacted to form this specific benzimidazole, which can then serve as a building block for more complex molecules like imidazobenzo(hydro)quinones. thieme-connect.com The synthesis is achieved through the hydrogenation of a mixture of dinitro derivatives of 1,4-dimethoxybenzene (B90301), which selectively yields this compound as the sole product. thieme-connect.com This diamine is then cyclized to form the target benzimidazole. thieme-connect.com

Table 1: Synthesis of a Functional Benzimidazole Derivative

| Starting Material | Reagent | Product | Significance of Product | Reference |

| This compound | Acetic Anhydride (followed by cyclization) | 4,7-Dimethoxy-2-methyl-1H-benzimidazole | Building block for imidazobenzo(hydro)quinones | thieme-connect.com |

This table illustrates a specific example of this compound as an intermediate in the synthesis of a functional benzimidazole derivative.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds that can be synthesized from 1,2-diamines. These compounds are known for their diverse biological activities and applications in materials science, including as dyes and organic semiconductors. The general and most common method for synthesizing quinoxalines is the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

While specific examples detailing the use of this compound in quinoxaline synthesis are not extensively documented in readily available literature, the established reactivity of ortho-phenylenediamines provides a clear pathway for its application. By reacting this compound with various 1,2-dicarbonyl compounds, a library of 6,7-dimethoxyquinoxaline (B1596642) derivatives can be generated. The methoxy groups on the quinoxaline ring are expected to influence the electronic properties and solubility of the resulting molecules, making them attractive for various applications.

Table 2: Potential Quinoxaline Derivatives from this compound

| 1,2-Dicarbonyl Compound | Expected Quinoxaline Product | Potential Applications |

| Glyoxal (B1671930) | 6,7-Dimethoxyquinoxaline | Organic electronics, Ligand in coordination chemistry |

| Biacetyl | 2,3-Dimethyl-6,7-dimethoxyquinoxaline | Fluorescent probes, Pharmaceutical scaffolds |

| Benzil (B1666583) | 2,3-Diphenyl-6,7-dimethoxyquinoxaline | Organic light-emitting diodes (OLEDs), Dyes |

This table presents the expected quinoxaline products from the reaction of this compound with various 1,2-dicarbonyl compounds, based on established synthetic methods for quinoxalines.

The versatility of this compound as an intermediate is further highlighted by its potential to be incorporated into larger, more complex molecular systems, including polymers and other functional materials, although specific research in these areas is still emerging. The ability to readily form heterocyclic structures makes it a compound of significant interest for the future development of advanced materials.

Future Research Directions and Emerging Paradigms for 3,6 Dimethoxybenzene 1,2 Diamine

Innovations in Green Chemistry Approaches for Synthesis and Derivatization

The synthesis of quinoxaline (B1680401) derivatives, a key application of 3,6-Dimethoxybenzene-1,2-diamine, is undergoing a green revolution. Traditional methods often rely on harsh reaction conditions and hazardous solvents. Future research will increasingly focus on environmentally benign alternatives.

Microwave-assisted synthesis has already shown promise for the rapid and efficient production of quinoxalines from o-phenylenediamines. This technique can significantly reduce reaction times and energy consumption. Further exploration into the microwave-assisted condensation of this compound with various 1,2-dicarbonyl compounds is a promising research direction.

The use of water as a reaction medium represents another significant stride in green chemistry. chebanov.org Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal choice for sustainable chemical processes. Research into water-mediated, catalyst-free, or biocompatible catalyst-promoted synthesis of quinoxalines from this compound at room temperature is expected to intensify. chebanov.orgmdpi.com The development of recyclable catalysts, such as alumina-supported heteropolyoxometalates, will also be crucial in minimizing waste and improving the economic viability of these green syntheses. researchgate.net

The following table summarizes potential green synthesis strategies for derivatives of this compound:

| Green Chemistry Approach | Potential Advantage | Research Focus for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption | Optimization of microwave parameters for the synthesis of a diverse range of quinoxaline derivatives. |

| Aqueous Reaction Media | Non-toxic, non-flammable, readily available | Development of water-soluble catalysts and catalyst-free systems for condensation reactions. chebanov.orgmdpi.com |

| Recyclable Catalysts | Reduced waste, cost-effectiveness | Design and application of solid-supported catalysts like alumina-supported heteropolyoxometalates. researchgate.net |

| Solvent-Free Reactions | Elimination of solvent waste, simplified purification | Investigation of solid-state or melt reactions between this compound and dicarbonyls. |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond the well-established synthesis of quinoxalines, future research will likely uncover novel reaction pathways and catalytic systems for the derivatization of this compound. The presence of two nucleophilic amino groups and electron-donating methoxy (B1213986) groups makes this molecule a rich substrate for a variety of chemical transformations.

One area of exploration is the development of catalytic C-H amination reactions. arxiv.org This would allow for the direct formation of new C-N bonds at other positions on the benzene (B151609) ring, leading to the synthesis of novel heterocyclic systems. Rhodium and other transition metal catalysts, which have been effective for C-H amination in other systems, could be investigated for their activity with this compound. arxiv.org

Furthermore, the synthesis of novel organocatalysts derived from 1,2-benzenediamines is an emerging field. nih.govsid.ir Derivatives of this compound could be designed to act as chiral ligands or catalysts for asymmetric synthesis, a critical area in the development of new pharmaceuticals. The electronic properties imparted by the methoxy groups could have a significant influence on the catalytic activity and selectivity of such systems.

Potential novel reaction pathways to be explored are outlined below:

| Reaction Type | Potential Outcome | Catalytic System to Investigate |

| Catalytic C-H Amination | Synthesis of novel fused heterocyclic systems. | Rhodium, Iridium, or Palladium-based catalysts. arxiv.org |

| Synthesis of Organocatalysts | Development of new chiral ligands and catalysts. | Derivatization of the amino groups to form ureas, thioureas, or other hydrogen-bonding motifs. nih.govsid.ir |

| Metal-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds to build complex molecules. | Palladium, Copper, or Nickel-catalyzed coupling reactions. |

| Oxidative Polymerization | Creation of novel conductive polymers. | Electrochemical or chemical oxidation methods. |

Design and Synthesis of Derivatives for Emerging Functional Materials beyond Current Applications

The unique electronic nature of this compound, stemming from its electron-donating methoxy groups, makes it an attractive building block for novel functional materials with applications in electronics and photonics.

A significant future direction lies in the synthesis of functional aromatic polyamides and other polymers. researchgate.net By reacting this compound with various diacid chlorides, researchers can create a new class of polymers. The methoxy groups are expected to enhance the solubility and processability of these polymers while also influencing their electronic properties, such as their HOMO/LUMO energy levels. These materials could find applications as dielectrics, charge-transporting layers in organic light-emitting diodes (OLEDs), or components of organic solar cells.

The synthesis of novel dyes and pigments is another promising avenue. The quinoxaline derivatives of this compound are likely to exhibit interesting photophysical properties. By tuning the structure of the dicarbonyl reactant, it may be possible to create a range of compounds with tailored absorption and emission spectra for use in applications such as fluorescent probes or organic electronics.

| Class of Functional Material | Potential Application | Key Research Area |

| Aromatic Polyamides | High-performance plastics, dielectric layers in electronics. | Investigation of the structure-property relationships of polymers derived from this compound. researchgate.net |

| Conducting Polymers | Organic electronics, sensors, antistatic coatings. | Development of methods for the oxidative polymerization of this compound. |

| Organic Dyes and Pigments | OLEDs, organic solar cells, fluorescent probes. | Synthesis of a library of quinoxaline derivatives and characterization of their photophysical properties. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing. | Use of this compound and its derivatives as organic linkers in the synthesis of novel MOFs. |

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Materials Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical synthesis and materials discovery. researchgate.net For a compound like this compound, these computational tools can accelerate research and guide the discovery of new applications.

Predictive models can be developed to forecast the outcomes of reactions involving this compound. By training machine learning algorithms on existing reaction data for o-phenylenediamines, it will be possible to predict the optimal reaction conditions, catalysts, and potential yields for the synthesis of new derivatives. This will reduce the need for extensive trial-and-error experimentation, saving time and resources.

The integration of AI and machine learning in the study of this compound is a key emerging paradigm with the following potential applications:

| AI/ML Application | Description | Expected Impact |

| Reaction Outcome Prediction | ML models trained to predict the products and yields of reactions involving this compound. | Accelerated optimization of synthetic routes and discovery of novel reactions. |

| De Novo Design of Derivatives | AI algorithms that generate novel molecular structures based on this compound with desired properties. | Rapid identification of new candidates for functional materials. |

| Predictive Materials Science | Computational models that predict the physical and chemical properties of polymers and other materials derived from this compound. | Guided design of materials with tailored performance characteristics. |

| Automated Synthesis | Integration of AI with robotic platforms to enable the automated synthesis and testing of new derivatives. | High-throughput screening and discovery of new compounds and materials. |

Q & A

Q. What are the optimal synthetic routes for 3,6-Dimethoxybenzene-1,2-diamine, and how can yield be improved?

Methodological Answer: The synthesis typically involves methoxylation of benzene-1,2-diamine derivatives. Key steps include:

- Alkylation/Condensation : Use of methoxy-substituted aryl halides under palladium-catalyzed coupling conditions (e.g., Buchwald-Hartwig amination) .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) to achieve >95% purity.

- Yield Optimization : Adjust reaction time (48–72 hours) and temperature (80–100°C). For lab-scale synthesis, continuous flow reactors improve mixing and reduce side reactions .

Q. How can structural characterization of this compound be performed?

Methodological Answer:

- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Collect intensity data with a Mo-Kα radiation source (λ = 0.71073 Å) and refine using least-squares methods .

- NMR Spectroscopy : Assign peaks via -NMR (DMSO-d6, 400 MHz): δ 6.7–7.1 ppm (aromatic protons), δ 3.8 ppm (methoxy groups). Confirm diamine protons at δ 4.9–5.3 ppm (exchange with D2O) .

- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H] at m/z 199.1.

Q. What experimental designs are recommended for assessing biological activity?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against E. coli and S. aureus. Prepare compound dilutions (0.5–128 µg/mL) in Mueller-Hinton broth. Include positive (ciprofloxacin) and negative (DMSO) controls .

- Mechanistic Studies : Conduct fluorescence quenching assays to study DNA binding (CT-DNA, λ = 260 nm) or enzyme inhibition (e.g., tyrosine kinase, IC determination) .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting) be resolved?

Methodological Answer:

- Solvent Effects : Test in deuterated solvents with varying polarity (CDCl3 vs. DMSO-d6). Methoxy groups may exhibit splitting due to restricted rotation in DMSO .

- Dynamic NMR : Perform variable-temperature NMR (25–80°C) to identify conformational exchange.

- Impurity Analysis : Use HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) to detect byproducts (e.g., mono-methoxy derivatives) .

Q. What strategies enhance catalytic applications of this compound in asymmetric synthesis?

Methodological Answer:

- Ligand Design : Coordinate with transition metals (e.g., Ru or Pd) to form chiral complexes. Optimize steric effects by modifying methoxy groups (e.g., bulkier substituents for enantioselectivity) .

- Reaction Screening : Test in cross-coupling reactions (Suzuki-Miyaura) with aryl bromides. Use DFT calculations (B3LYP/6-31G*) to predict transition states and regioselectivity .

Q. How do photochemical methods improve synthesis scalability?

Methodological Answer:

- Photoredox Catalysis : Irradiate (λ = 450 nm) with [Ru(bpy)3] as a catalyst to generate radical intermediates. Monitor reaction progress via in-situ UV-Vis spectroscopy (λ = 320 nm for hydrazobenzene intermediates) .

- Flow Chemistry : Integrate LED arrays into microreactors for continuous photochemical synthesis, reducing side-product formation .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.